molecular formula C10H16Cl2N2O2 B13480064 Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride

Cat. No.: B13480064
M. Wt: 267.15 g/mol
InChI Key: HHZZYXSNWMZHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound with a molecular formula of C10H14N2O2.2HCl. It is a derivative of pyridine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride typically involves the reaction of 2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification by recrystallization and drying under vacuum to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride
  • Ethyl 3-[3-amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionate

Uniqueness

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring and amino group make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-10(11,9(13)14-2)7-8-3-5-12-6-4-8;;/h3-6H,7,11H2,1-2H3;2*1H

InChI Key

HHZZYXSNWMZHOF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NC=C1)(C(=O)OC)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.